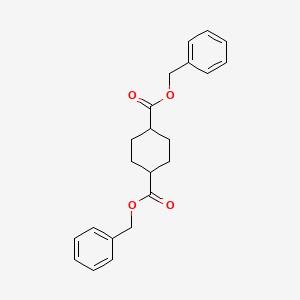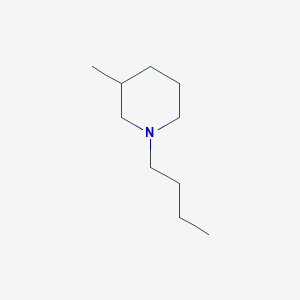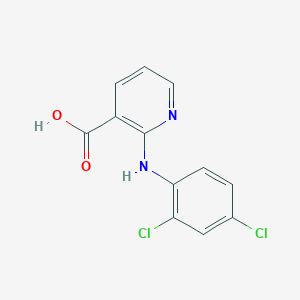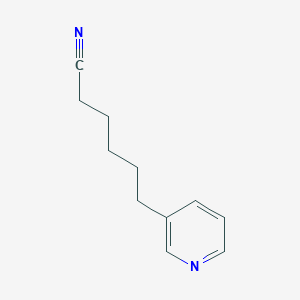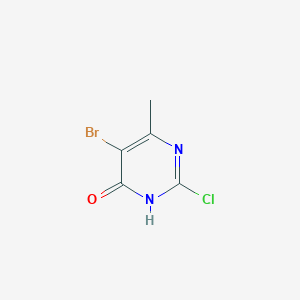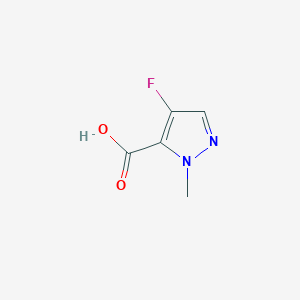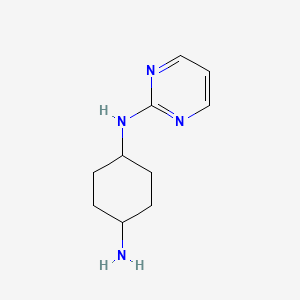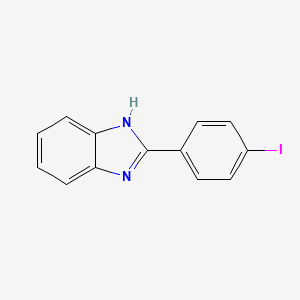
1h-Benzimidazole, 2-(4-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Benzimidazole, 2-(4-iodophenyl)- typically involves the iodination of a phenyl-substituted benzimidazole precursor. One common method includes the reaction of 4-iodoaniline with o-phenylenediamine under oxidative conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or N-iodosuccinimide (NIS) in an appropriate solvent like acetic acid or ethanol.
Industrial Production Methods: Industrial production of 1h-Benzimidazole, 2-(4-iodophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent, converting it to a less reactive group.
Substitution: The iodine atom in 1h-Benzimidazole, 2-(4-iodophenyl)- is a good leaving group, making the compound suitable for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups in place of the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-1H-benzoimidazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1h-Benzimidazole, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Bromophenyl)-1H-benzoimidazole
- 2-(4-Chlorophenyl)-1H-benzoimidazole
- 2-(4-Fluorophenyl)-1H-benzoimidazole
Comparison: Compared to its analogs, 1h-Benzimidazole, 2-(4-iodophenyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C13H9IN2 |
|---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) |
InChI-Schlüssel |
WUYIWNAPTKDVCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


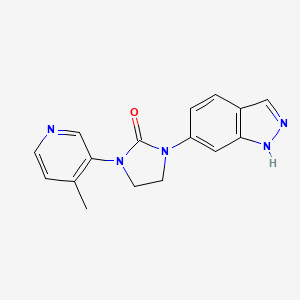

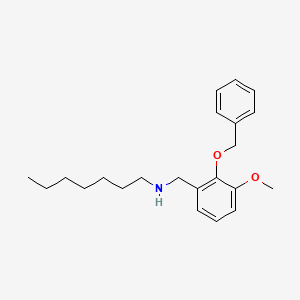
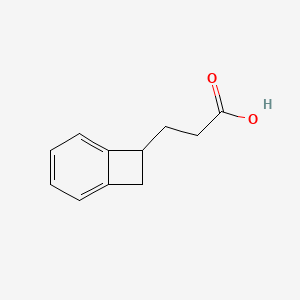
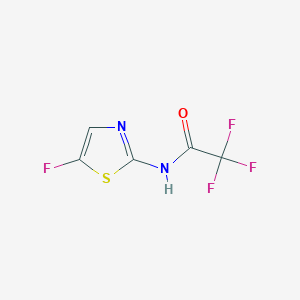
![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)
